

Navigating the Structural Landscape of 4-(Difluoromethyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzonitrile

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This technical guide offers an in-depth analysis of the crystal structure and molecular geometry of **4-(Difluoromethyl)benzonitrile**, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's structural characteristics.

Executive Summary:

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of this date, a definitive experimental crystal structure of **4-(Difluoromethyl)benzonitrile** has not been deposited or published. The absence of experimental X-ray diffraction data precludes a detailed discussion of its crystal packing and experimentally determined molecular geometry.

To address the scientific interest in this molecule, this guide provides a robust, computationally predicted molecular geometry obtained through Density Functional Theory (DFT) calculations. This theoretical model offers valuable insights into the compound's intrinsic structural parameters. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is presented, providing a methodological framework for the future experimental determination of this and similar small organic molecules.

Computationally Predicted Molecular Geometry

The molecular geometry of **4-(Difluoromethyl)benzonitrile** was optimized using computational methods to predict key structural parameters. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles.

Note: This data is the result of theoretical calculations and awaits experimental verification.

Table 1: Predicted Bond Lengths

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.401
C2	C3	1.392
C3	C4	1.400
C4	C5	1.400
C5	C6	1.392
C6	C1	1.401
C1	C7	1.475
C4	C8	1.441
C8	N1	1.154
C7	H1	1.095
C7	F1	1.378
C7	F2	1.378
C2	H2	1.087
C3	H3	1.087
C5	H5	1.087
C6	H6	1.087

Table 2: Predicted Bond Angles

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C6	C1	C2	118.9
C6	C1	C7	120.5
C2	C1	C7	120.6
C1	C2	C3	120.5
C2	C3	C4	119.8
C3	C4	C5	120.5
C3	C4	C8	119.9
C5	C4	C8	119.6
C4	C5	C6	119.8
C5	C6	C1	120.5
C1	C7	H1	109.1
C1	C7	F1	109.1
C1	C7	F2	109.1
F1	C7	F2	107.0
H1	C7	F1	109.9
H1	C7	F2	109.9
C4	C8	N1	179.1

Table 3: Predicted Dihedral Angles

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C6	C1	C2	C3	0.0
C2	C1	C6	C5	0.0
C2	C1	C7	F1	-179.9
C6	C1	C7	F1	0.1
C1	C2	C3	C4	0.0
C2	C3	C4	C5	0.0
C2	C3	C4	C8	180.0
C3	C4	C5	C6	0.0

Experimental Protocols: Single-Crystal X-ray Diffraction

The following section outlines a standard methodology for the determination of the crystal structure of a small organic molecule like **4-(Difluoromethyl)benzonitrile**.^{[1][2]} This protocol is based on established practices in small molecule crystallography.^{[3][4]}

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality, single crystals. Common techniques include:

- **Slow Evaporation:** A solution of the compound is left in a loosely covered vial to allow for the gradual removal of the solvent.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

- **Cooling:** A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage.

The diffractometer, equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of reflections, each with a specific intensity and position.

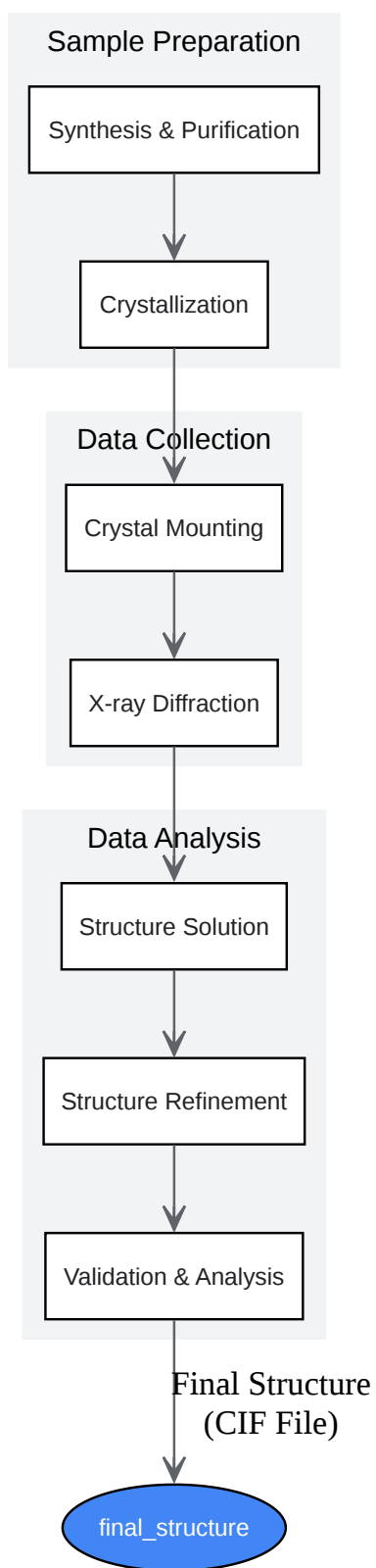
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to locate the positions of the atoms in the molecule.

The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the generalized workflow for crystal structure determination and the computationally predicted molecular structure of **4-(Difluoromethyl)benzonitrile**.



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Predicted molecular structure of **4-(Difluoromethyl)benzonitrile**.

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